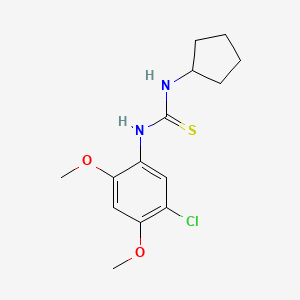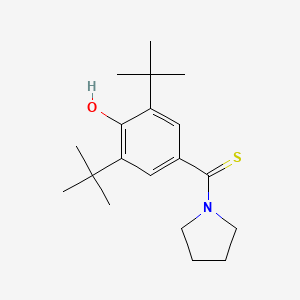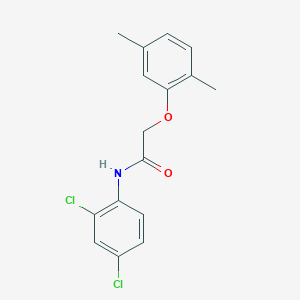
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Mecanismo De Acción
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. When (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine binds to the receptor, it alters the activity of neurons in the brain, leading to the hallucinogenic effects of the drug. The exact mechanism of action of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is not fully understood, but it is thought to involve changes in the levels of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine are not well understood, but studies have suggested that the drug may have a range of effects on the brain and body. These include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Some users have reported experiencing intense hallucinations, paranoia, and anxiety after taking the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor and its effects on the brain. However, the use of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is limited by its potential for abuse and the difficulty of synthesizing the drug. Researchers must take precautions to ensure that the drug is used safely and responsibly.
Direcciones Futuras
There are several future directions for research on (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine. One area of interest is the development of new drugs that target the 5-HT2A receptor, with the aim of producing safer and more effective hallucinogens. Another area of research is the development of new methods for synthesizing (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine and other phenethylamines, which could lead to new insights into the chemistry of these compounds. Finally, further studies are needed to better understand the biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine involves several steps, including the reaction of 2C-I with 2-methoxy-5-methylbenzaldehyde to form an intermediate compound. This is then reacted with 1-naphthylmethylamine to produce the final product. The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
Aplicaciones Científicas De Investigación
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine has been used in scientific research to study the 5-HT2A receptor and its role in hallucinogenic effects. One study found that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine had a higher affinity for the 5-HT2A receptor than other hallucinogenic compounds, such as LSD and psilocybin. This suggests that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine may be a useful tool for studying the receptor and its effects on the brain.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-10-11-19(21-2)18(12-14)20-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJUZKCPIACDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)


![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)





